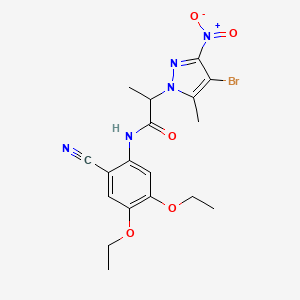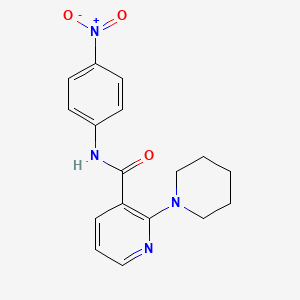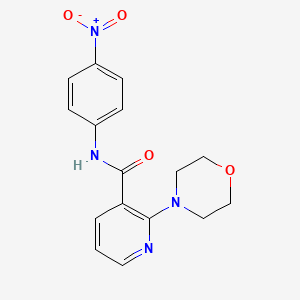![molecular formula C21H25NO3 B4301166 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4301166.png)
3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid, also known as TTA, is a chemical compound that has been widely used in scientific research. It is a synthetic agonist of the peroxisome proliferator-activated receptor (PPAR) and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid activates PPAR by binding to its ligand-binding domain. This leads to a conformational change that allows PPAR to bind to DNA and regulate gene expression. 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been shown to selectively activate PPARα, which is primarily expressed in the liver, and PPARγ, which is primarily expressed in adipose tissue.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has also been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid in lab experiments is its high selectivity for PPARα and PPARγ. This allows researchers to selectively study the effects of activating these receptors without affecting other pathways. However, 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has a relatively short half-life and can be rapidly metabolized, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are many potential future directions for 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid research. One area of interest is the development of more potent and selective PPAR agonists. Another area of interest is the use of 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid in the treatment of metabolic disorders such as diabetes and obesity. 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid may also have potential as a therapeutic agent for certain types of cancer. Further research is needed to fully understand the potential of 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid and other PPAR agonists in these areas.
Wissenschaftliche Forschungsanwendungen
3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been used extensively in scientific research due to its ability to activate PPAR. PPAR is a nuclear receptor that plays a key role in lipid metabolism, glucose homeostasis, and inflammation. 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been shown to have a variety of effects on these processes, including improving insulin sensitivity, reducing inflammation, and promoting lipid metabolism.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14-6-5-7-16(12-14)20(25)22-18(13-19(23)24)15-8-10-17(11-9-15)21(2,3)4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVBTNKDPWXQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4301086.png)
![8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4301090.png)


![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4301128.png)
![3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline](/img/structure/B4301132.png)
![6-({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonyl)-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4301156.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4301157.png)


![2-methoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)phenyl 4-methylbenzoate](/img/structure/B4301173.png)
![3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B4301175.png)

![ethyl 4-{[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]amino}benzoate](/img/structure/B4301188.png)